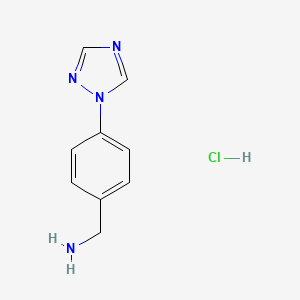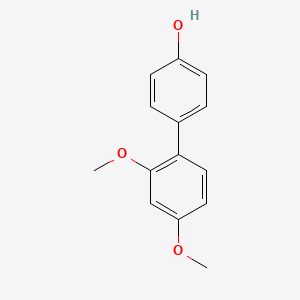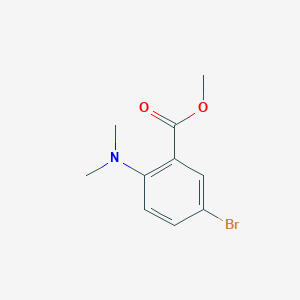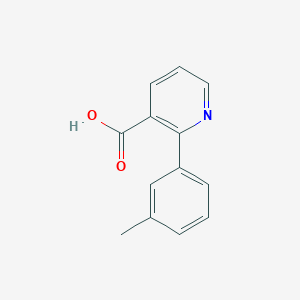
2-(m-Tolyl)nicotinic acid
説明
2-(m-Tolyl)nicotinic acid, also known as 2-(3-tolyl)nicotinic acid or 3-Pyridinecarboxylic acid, 2-(3-methylphenyl)-, is a chemical compound with the molecular formula C13H11NO2 . It is structurally related to nicotinic acid, a form of vitamin B3 .
Molecular Structure Analysis
The molecular structure of 2-(m-Tolyl)nicotinic acid consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to a carboxylic acid group and a m-tolyl group (a methyl-substituted phenyl group) .科学的研究の応用
- 2-(m-Tolyl)nicotinic acid and its derivatives have been synthesized and investigated for their anti-inflammatory and analgesic effects . These compounds show promise in alleviating pain and reducing inflammation, making them potential candidates for drug development.
- Despite the cardiovascular benefits, unwanted side effects (such as skin rash) have limited the use of nicotinic acid itself. Researchers are exploring novel approaches to harness its pharmacological activity more effectively .
- Researchers have synthesized 3-acetyl-2,5-disubstituted-1,3,4-oxadiazole derivatives starting from nicotinic acid hydrazide. These compounds exhibit interesting biological activities and may find applications in drug development .
- Studies have explored environmentally friendly methods to produce nicotinic acid from commercially available raw materials. These methods, especially those using 3-methylpyridine and 5-ethyl-2-methylpyridine, hold potential for industrial applications .
Anti-Inflammatory and Analgesic Properties
Cardiovascular Health
Oxadiazole Derivatives
Ecological Production Methods
作用機序
Target of Action
The primary target of 2-(m-Tolyl)nicotinic acid is the Neuronal acetylcholine receptor alpha-4 (CHRNA4) . This receptor is a successful target for several diseases, including aneurysm/dissection, hypertensive crisis, and hypotension . After binding acetylcholine, the AChR responds by an extensive change in conformation that affects all subunits and leads to the opening of an ion-conducting channel across the plasma membrane permeable to sodium ions .
Mode of Action
For instance, methyl nicotinate, a related compound, is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application . It is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Biochemical Pathways
The biochemical pathways affected by 2-(m-Tolyl)nicotinic acid are likely to be similar to those of other nicotinic acid derivatives. For instance, nicotine, a well-known nicotinic acid derivative, is metabolized via three main pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of the pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve the transformation of nicotine into various metabolites, some of which are hydroxylated in the pyridine ring or modified in the side chain with active groups .
Pharmacokinetics
For instance, following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . Inhibiting nicotine metabolism in rats can enhance the residence of brain nicotine and its local neurotransmitter effects .
Result of Action
Related compounds such as nicotine are known to interact with nicotinic acetylcholine receptors (nachrs) in the brain, influencing neuronal excitability and cell signaling mechanisms . This interaction can contribute to the development or maintenance of dependence .
特性
IUPAC Name |
2-(3-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-5-10(8-9)12-11(13(15)16)6-3-7-14-12/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRQQICBFGVQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680743 | |
| Record name | 2-(3-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(m-Tolyl)nicotinic acid | |
CAS RN |
1226205-71-5 | |
| Record name | 2-(3-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



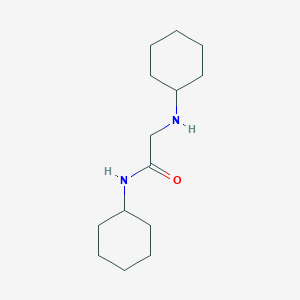
![2,6-dichloro-N'-[6-(trifluoromethyl)pyridine-3-carbonyl]benzohydrazide](/img/structure/B3059659.png)
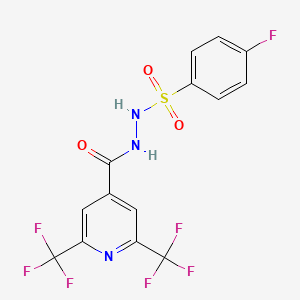
![methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B3059662.png)

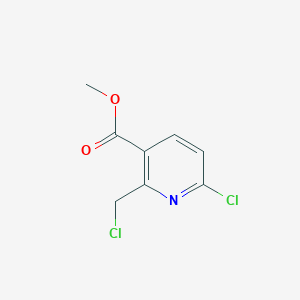

![Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-](/img/structure/B3059667.png)
![6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4S)-](/img/structure/B3059669.png)

